Cas no 59095-76-0 (h-gly-ala-ome hcl)

H-Gly-Ala-OMe HCl is a protected dipeptide derivative consisting of glycine (Gly) and alanine (Ala) with a methyl ester (OMe) protecting group at the C-terminus and a hydrochloride (HCl) salt form. This compound is commonly used in peptide synthesis as a building block, offering controlled reactivity due to its protected functional groups. The methyl ester enhances solubility in organic solvents, facilitating coupling reactions, while the HCl salt improves stability and handling. Its well-defined structure ensures high purity and consistency, making it suitable for research applications in medicinal chemistry and biochemistry. The product is particularly valuable for studying peptide interactions and developing novel bioactive compounds.
h-gly-ala-ome hcl structure
h-gly-ala-ome hcl structure
Product name:h-gly-ala-ome hcl
CAS No:59095-76-0
MF:C6H13ClN2O3
MW:196.632020711899
CID:949657
PubChem ID:71777655

h-gly-ala-ome hcl Chemical and Physical Properties

Names and Identifiers

    • h-gly-ala-ome hcl
    • H-GLY-ALA-OME • HCL
    • glycyl-L-alaninemethylester hydrochloride
    • Glycyl-L-alaninmethylester-hydrochlorid
    • GLYCYL-L-ALANYL-L-METHYL ESTER HYDROCHLORIDE
    • GLYCYL-L-ANANYL-L-METHYLESTER HYDROCHLORIDE
    • Gly-L-AlaOMe*HCl
    • N-glycyl-L-alanine methyl ester,hydrochloride
    • N-Glycyl-L-alanin-methylester,Hydrochlorid
    • REF DUPL: H-Gly-Ala-OMe HCl
    • H-Gly-Ala-OMe.HCl
    • H-Gly-Ala-OCH3.HCl
    • (S)-Methyl 2-(2-aminoacetamido)Propanoate hydrochloride
    • MRSZXYSIBHQNOR-WCCKRBBISA-N
    • H-Gly-Ala-OMe-HCl
    • 59095-76-0
    • Inchi: InChI=1S/C6H12N2O3.ClH/c1-4(6(10)11-2)8-5(9)3-7;/h4H,3,7H2,1-2H3,(H,8,9);1H/t4-;/m0./s1
    • InChI Key: MRSZXYSIBHQNOR-WCCKRBBISA-N
    • SMILES: CC(C(=O)OC)NC(=O)CN.Cl

Computed Properties

  • Exact Mass: 196.06100
  • Monoisotopic Mass: 196.0614700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 158
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.4Ų

Experimental Properties

  • PSA: 81.42000
  • LogP: 0.51600

h-gly-ala-ome hcl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H915846-25g
H-GLY-ALA-OME HCL
59095-76-0 95%
25g
¥1,800.00 2022-01-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H915846-5g
H-GLY-ALA-OME HCL
59095-76-0 95%
5g
¥630.00 2022-01-14

Additional information on h-gly-ala-ome hcl

Introduction to H-Gly-Ala-Ome HCl (CAS No. 59095-76-0)

The compound H-Gly-Ala-Ome HCl, with the chemical name N-(2-hydroxyethyl)-N'-methylaminoacetic acid hydrochloride and the CAS number 59095-76-0, represents a significant advancement in the field of pharmaceutical chemistry and biotechnology. This compound has garnered considerable attention due to its unique structural properties and its potential applications in drug development, particularly in the synthesis of peptide mimetics and enzyme inhibitors. The combination of Glycine (Gly), Alanine (Ala), and the omeprazole moiety (ome) in its molecular structure endows it with distinct biochemical characteristics that make it a promising candidate for various therapeutic interventions.

H-Gly-Ala-Ome HCl is a derivative of omeprazole, a well-known proton pump inhibitor (PPI) widely used for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. The modification of omeprazole with glycine and alanine residues enhances its solubility and bioavailability while retaining its inhibitory activity against the proton pump H+/K+-ATPase. This modification has been extensively studied in recent years, leading to novel insights into the design of more effective and targeted therapeutic agents.

The structural motif of H-Gly-Ala-Ome HCl incorporates a chiral center derived from the amino acids glycine and alanine, which contributes to its stereoselective properties. This feature is particularly important in pharmaceuticals, where enantiomeric purity can significantly influence drug efficacy and safety. The hydrochloride salt form (HCl) ensures better stability and solubility, making it more suitable for formulation into injectable solutions or oral medications.

Recent research has highlighted the potential of H-Gly-Ala-Ome HCl as a lead compound in the development of new antacid agents and gastric acid suppressants. Studies have demonstrated that this compound exhibits comparable acid-reducing effects to traditional PPIs but with improved pharmacokinetic profiles. This makes it an attractive alternative for patients who experience side effects from conventional PPIs or require more prolonged action.

In addition to its gastrointestinal applications, H-Gly-Ala-Ome HCl has shown promise in preclinical studies as a modulator of inflammatory pathways. The presence of the omeprazole moiety suggests that it may interact with various enzymes and receptors involved in inflammation, potentially making it useful in conditions such as rheumatoid arthritis or inflammatory bowel disease. Further investigation into its mechanism of action could uncover novel therapeutic possibilities beyond its traditional use.

The synthesis of H-Gly-Ala-Ome HCl involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS) or enzymatic catalysis, have been employed to optimize production efficiency. These methods not only enhance scalability but also improve the overall quality of the final product, ensuring compliance with pharmaceutical standards.

From a regulatory perspective, H-Gly-Ala-Ome HCl must undergo rigorous testing to demonstrate safety and efficacy before being approved for clinical use. This includes toxicological studies, pharmacokinetic evaluations, and clinical trials involving human subjects. The growing body of research supporting its potential applications suggests that it may soon be approved for use in several therapeutic areas.

The impact of H-Gly-Ala-Ome HCl extends beyond academia and industry; it represents a convergence of innovation in organic chemistry, medicinal chemistry, and drug discovery. By leveraging structural modifications from established drugs like omeprazole, researchers have created a compound with enhanced properties that could address unmet medical needs. As our understanding of biochemical pathways continues to evolve, compounds like H-Gly-Ala-Ome HCl will play an increasingly important role in shaping future treatments.

In conclusion, H-Gly-Ala-Ome HCl (CAS No. 59095-76-0) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structure combines elements from well-studied molecules while introducing novel functionalities that enhance therapeutic efficacy. As research progresses, we can expect to see further developments in this area, paving the way for innovative treatments across multiple medical disciplines.

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